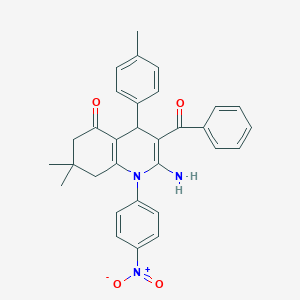
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one, commonly known as DMABNQ, is a chemical compound with potential applications in scientific research. This compound belongs to the family of quinoline derivatives, which are known for their diverse biological activities. DMABNQ has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Mechanism of Action
DMABNQ exerts its biological activity by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. DMABNQ binds to the active site of these enzymes and prevents them from carrying out their functions, leading to DNA damage and ultimately inducing apoptosis in cancer cells. DMABNQ has also been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMABNQ has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, DMABNQ has been shown to have anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines. DMABNQ has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Advantages and Limitations for Lab Experiments
DMABNQ has several advantages for use in lab experiments. It is a stable compound with high purity, making it suitable for use in various assays. DMABNQ is also relatively easy to synthesize using optimized methods, allowing for large-scale production. However, DMABNQ has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain assays. DMABNQ also has potential toxicity, which must be taken into consideration when using this compound in lab experiments.
Future Directions
There are several future directions for research on DMABNQ. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of DMABNQ. Another area of interest is the investigation of the potential applications of DMABNQ in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of DMABNQ and to optimize its use in lab experiments.
Synthesis Methods
DMABNQ can be synthesized using various methods, including the condensation reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one and 4-methylphenylhydrazine hydrochloride. Another method involves the reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one with nitrous acid followed by the reaction with 4-methylphenylhydrazine hydrochloride. These methods have been optimized to obtain high yields of DMABNQ with purity suitable for scientific research.
Scientific Research Applications
DMABNQ has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMABNQ can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase I and II enzymes. DMABNQ has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of oncogenes. These findings suggest that DMABNQ may have potential applications as a chemotherapeutic agent for the treatment of cancer.
properties
Product Name |
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molecular Formula |
C31H29N3O4 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H29N3O4/c1-19-9-11-20(12-10-19)26-27-24(17-31(2,3)18-25(27)35)33(22-13-15-23(16-14-22)34(37)38)30(32)28(26)29(36)21-7-5-4-6-8-21/h4-16,26H,17-18,32H2,1-3H3 |
InChI Key |
XAWOFWOWAQDZHM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)








